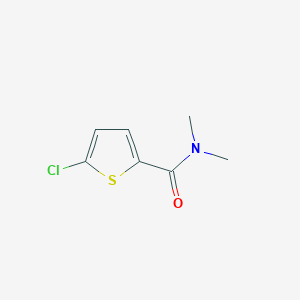

5-chloro-N,N-dimethylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N,N-dimethylthiophene-2-carboxamide is a chemical compound with the formula C7H8ClNOS . It is used for research purposes .

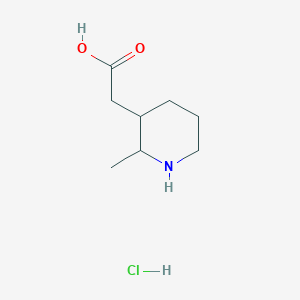

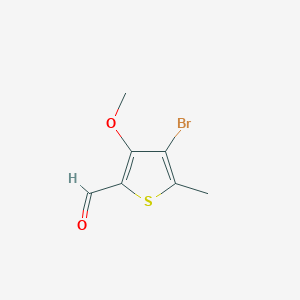

Molecular Structure Analysis

The molecular structure of 5-chloro-N,N-dimethylthiophene-2-carboxamide consists of a thiophene ring substituted with a chlorine atom and a carboxamide group . The exact linear structure formula is not provided in the sources .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N,N-dimethylthiophene-2-carboxamide are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. These include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.66 . Other physical and chemical properties such as boiling point and density are not provided in the sources .Aplicaciones Científicas De Investigación

Tubulin Polymerization Inhibitors

One of the significant applications of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as tubulin polymerization inhibitors . These compounds have been tested in vitro against various types of human cell lines, including breast adenocarcinoma (both hormone-dependent MCF-7 and hormone-independent MDA-MB-231), colorectal adenocarcinoma Caco-2, carcinoma HCT-116, and the immortalized retinal-pigmented epithelium, hTERT-RPE1 . Some of these compounds have shown promising results in inhibiting the growth of these cancer cells .

Glycogen Phosphorylase Inhibitors

Another application of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as brain-type glycogen phosphorylase inhibitors . This application is particularly relevant in the management of hypoxia/reperfusion injury .

Urease Inhibition

Although not directly related to 5-chloro-N,N-dimethylthiophene-2-carboxamide, it’s worth noting that some thiophene derivatives have been synthesized and shown excellent urease inhibition activity . This suggests potential for further exploration of the urease inhibition properties of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives .

Safety And Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The compound should be handled under inert gas and protected from moisture .

Propiedades

IUPAC Name |

5-chloro-N,N-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISMUAEFLKTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,N-dimethylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)

![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)

![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)

![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)